Cas no 1706030-81-0 (1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine)

1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine is a synthetic organic compound with notable properties for research and development in pharmaceuticals. Its unique structure, characterized by a piperidine ring fused with a 1,3,4-oxadiazole ring, provides significant advantages in modulating biological activities. This compound exhibits potent selectivity and stability, making it a valuable tool for drug discovery and chemical synthesis.
1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine structure
1706030-81-0 structure
Product name:1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine
CAS No:1706030-81-0
MF:C14H13F4N3O3S
MW:379.329935789108
CID:6288045
PubChem ID:90542545

1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine
    • 2-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
    • 1-(2-fluorobenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
    • 2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
    • AKOS024834668
    • F6246-1864
    • 1706030-81-0
    • Inchi: 1S/C14H13F4N3O3S/c15-10-3-1-2-4-11(10)25(22,23)21-7-5-9(6-8-21)12-19-20-13(24-12)14(16,17)18/h1-4,9H,5-8H2
    • InChI Key: OMDUBLPIIGCOFM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1F)(N1CCC(C2=NN=C(C(F)(F)F)O2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 379.06137511g/mol
  • Monoisotopic Mass: 379.06137511g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 84.7Ų

1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6246-1864-100mg
1-(2-fluorobenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1706030-81-0
100mg
$248.0 2023-09-09
Life Chemicals
F6246-1864-10μmol
1-(2-fluorobenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1706030-81-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6246-1864-1mg
1-(2-fluorobenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1706030-81-0
1mg
$54.0 2023-09-09
Life Chemicals
F6246-1864-30mg
1-(2-fluorobenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1706030-81-0
30mg
$119.0 2023-09-09
Life Chemicals
F6246-1864-2mg
1-(2-fluorobenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1706030-81-0
2mg
$59.0 2023-09-09
Life Chemicals
F6246-1864-4mg
1-(2-fluorobenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1706030-81-0
4mg
$66.0 2023-09-09
Life Chemicals
F6246-1864-5mg
1-(2-fluorobenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1706030-81-0
5mg
$69.0 2023-09-09
Life Chemicals
F6246-1864-75mg
1-(2-fluorobenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1706030-81-0
75mg
$208.0 2023-09-09
Life Chemicals
F6246-1864-40mg
1-(2-fluorobenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1706030-81-0
40mg
$140.0 2023-09-09
Life Chemicals
F6246-1864-3mg
1-(2-fluorobenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1706030-81-0
3mg
$63.0 2023-09-09

Additional information on 1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine

Introduction to 1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine (CAS No. 1706030-81-0)

The compound 1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine (CAS No. 1706030-81-0) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel pharmacophores for therapeutic applications. This molecule, characterized by its intricate structural framework, combines elements of heterocyclic chemistry with sulfonamide functionalities, making it a promising candidate for further exploration in drug discovery.

At the core of this compound lies a piperidine ring, a common motif in pharmaceuticals due to its ability to enhance bioavailability and binding affinity. The piperidine core is further functionalized with a 2-fluorobenzenesulfonyl group, which introduces both electronic and steric effects that can modulate receptor interactions. This sulfonyl group is particularly noteworthy for its role in enhancing metabolic stability and improving solubility profiles, critical factors in drug development.

The presence of a 1,3,4-oxadiazole moiety in the structure adds another layer of complexity and potential therapeutic benefit. Oxadiazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the oxadiazole ring, featuring a trifluoromethyl group at the 4-5 position, further enhances its pharmacological potential. The trifluoromethyl group is a well-documented pharmacophore that can improve lipophilicity and binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with greater accuracy. Studies suggest that the combination of the fluorobenzenesulfonyl and trifluoromethyl groups may facilitate strong binding to enzymes and receptors involved in critical biological pathways. This has sparked interest in exploring its potential as an inhibitor or modulator of these pathways.

In the realm of oncology, the structural features of 1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine make it an attractive candidate for further investigation as an anticancer agent. Preclinical studies have indicated that sulfonamide-containing compounds can exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth and progression. The oxadiazole moiety has also shown promise in disrupting microtubule formation and inhibiting cell proliferation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also open avenues for modifying the structure to optimize biological activity.

From a regulatory perspective, compounds like 1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine must undergo rigorous testing to evaluate their safety and efficacy before they can be considered for clinical use. This includes toxicological studies to assess potential side effects and pharmacokinetic evaluations to determine how the body processes the compound. The integration of high-throughput screening technologies has accelerated this process by allowing rapid assessment of large libraries of compounds for their biological activity.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their presence can significantly alter the pharmacokinetic properties of a drug by influencing solubility, permeability, and metabolic stability. In 1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine, the fluorine atom at the 2-position of the benzenesulfonyl group contributes to these effects by increasing lipophilicity while maintaining metabolic resistance. This balance is crucial for achieving optimal therapeutic efficacy.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine will play an increasingly important role in drug development pipelines. The ability to fine-tune their structure based on computational predictions and experimental data allows for rapid iteration and optimization. This iterative approach is essential for developing drugs that are not only effective but also safe for human use.

The interdisciplinary nature of medicinal chemistry underscores its importance in addressing complex diseases like cancer and inflammatory disorders. By combining insights from organic synthesis, computational biology, and pharmacology, researchers can develop innovative treatments that leverage natural product-inspired structures or entirely novel molecular frameworks. The case of 1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine exemplifies how these approaches can lead to breakthroughs in therapeutic intervention.

In conclusion,1-(2-fluorobenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylo piperidine (CAS No. 1706030 -81 -0) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutics with significant biological activity. Its unique combination of functional groups positions it as a valuable tool for further exploration in drug discovery efforts aimed at treating various diseases.

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